molecular formula C15H10N2O4 B5560905 N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No. B5560905
M. Wt: 282.25 g/mol
InChI Key: OCIDLPOBYGFETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-nitrophenyl)-1-benzofuran-2-carboxamide” is likely to be an organic compound containing a benzofuran group, which is a heterocyclic compound, and a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N-(3-nitrophenyl)cinnamamide” have been synthesized and their crystal structures determined by single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as has been done for similar compounds . The compound would likely have a complex structure due to the presence of the benzofuran and nitrophenyl groups .

Scientific Research Applications

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, including those with nitro substituents, have been investigated for their corrosion inhibition capabilities on mild steel in acidic conditions. These studies reveal that the presence of nitro groups impacts the inhibition efficiency, with experimental and computational findings suggesting that these compounds serve as effective corrosion inhibitors. Such applications are significant in extending the lifespan of metals in corrosive environments (Mishra et al., 2018).

Chemosensors for Cyanide Detection

A series of N-nitrophenyl benzamide derivatives have been developed as chemosensors for the detection of cyanide ions in aqueous solutions. Their high selectivity for cyanide ions makes them valuable for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and safety applications (Sun, Wang, & Guo, 2009).

Crystal Structure Analysis

Research on the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide provides insights into the arrangement and interactions of molecules in solid form. Understanding the crystal structure is crucial for designing materials with specific properties, contributing to the fields of materials science and pharmaceuticals (Saeed, Hussain, & Flörke, 2008).

Catalytic Hydrolysis

The catalytic properties of zinc(II)/ketoxime systems for the hydrolysis of organonitriles to carboxamides, including benzyl and phenyl nitriles, have been explored. These findings are significant for synthetic chemistry, offering a novel and efficient method for producing carboxamides, which are valuable intermediates in the synthesis of various pharmaceuticals (Kopylovich et al., 2002).

Two-Photon Uncaging

A new chromophore, 2-(4-nitrophenyl)benzofuran, has been designed for two-photon uncaging using near-IR light. This chromophore's efficiency in uncaging reactions underlines its potential for applications in physiological studies, where precise spatiotemporal control of biochemical processes is required (Komori et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the presence of the benzofuran and nitrophenyl groups, it could be of interest in the fields of medicinal chemistry and materials science .

properties

IUPAC Name

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(14-8-10-4-1-2-7-13(10)21-14)16-11-5-3-6-12(9-11)17(19)20/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDLPOBYGFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.